Ethyl p-tolyl sulfone

Overview

Description

Ethyl p-tolyl sulfone is a chemical compound that is part of the sulfone family, characterized by the presence of a sulfonyl functional group attached to an aromatic ring. The compound is of interest in organic synthesis due to its potential applications in creating various organic molecules with high stereoselectivity.

Synthesis Analysis

The synthesis of ethylenic sulfones, including derivatives such as this compound, can be achieved through the condensation of p-chlorophenylsulfonylacetic acid with various aryl aldehydes. This process results in the formation of α,β-ethylenic sulfones, which exhibit characteristic IR bands indicative of their trans ethylenic structure .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be inferred from spectroscopic data such as UV and IR spectra. The IR spectra of these compounds typically show medium to strong bands in the region of 1000–975 cm⁻¹, which is a hallmark of trans ethylenic compounds .

Chemical Reactions Analysis

This compound and its derivatives are versatile reagents in organic synthesis. For instance, p-tolyl α-lithio-β-(trimethylsilyl)ethyl sulfoxide, a related compound, reacts with α,β-unsaturated esters to give conjugate addition products as a single diastereomer. These intermediate enolates can be trapped with various electrophiles such as alkyl halides or aldehydes to yield products with extremely high stereoselectivity. Additionally, reactions with α,β-unsaturated ketones also proceed with high diastereoselectivity. The selective elimination of the sulfinyl group from these compounds can lead to the formation of chiral homoallylic carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of the sulfonyl group and the aromatic ring contributes to the compound's reactivity and stability. The ethylenic bond configuration, as evidenced by IR spectroscopy, suggests that these compounds have a planar geometry, which may influence their reactivity in various chemical reactions . Additionally, the use of related sulfone compounds in organic synthesis highlights their utility in constructing complex molecules with precise stereochemistry .

Scientific Research Applications

Synthesis Applications

Ethyl p-tolyl sulfone finds its primary application in the field of chemical synthesis. Research by Fernández et al. (2014) highlights its use in sulfonyl-transfer reactions for the synthesis of functionalized sulfones. This process involves a base-catalyzed conjugate addition reaction with enones and enals, leading to the formation of γ-keto- and γ-hydroxy sulfones, achieved with high yield and chemoselectivity (Fernández et al., 2014).

Electrochemical Applications

In the realm of electrochemistry, this compound derivatives are explored for their potential in lithium-ion battery applications. For instance, Hilbig et al. (2017) investigated sulfone-based electrolytes, including ethyl methyl sulfone, for use in lithium-ion batteries. These sulfones are considered for their higher oxidative stability compared to organic carbonate-based electrolytes, potentially leading to increased energy density in battery applications (Hilbig et al., 2017).

Environmental Applications

In environmental studies, derivatives of this compound, such as N-ethyl perfluorooctane sulfonamide (N-EtFOSA), have been examined for their uptake, translocation, and metabolism in plants. Zhao et al. (2018) conducted a study on wheat, soybean, and pumpkin, showing that these plants could efficiently uptake N-EtFOSA from solutions, suggesting potential environmental impacts and biotransformation pathways (Zhao et al., 2018).

Agricultural Applications

In the agricultural sector, this compound derivatives like EtFOSA, found in the pesticide Sulfluramid, have been investigated for their biodegradation and impact on the environment. Research by Nascimento et al. (2018) indicates that the use of Sulfluramid in Brazilian agriculture leads to the occurrence of per- and polyfluoroalkyl substances (PFASs) in the environment, highlighting the need for understanding the environmental fate of such compounds (Nascimento et al., 2018).

Safety and Hazards

Ethyl p-tolyl sulfone is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to handle the product only in a closed system or provide appropriate exhaust ventilation .

Future Directions

Sulfones, including Ethyl p-tolyl sulfone, are highly versatile building blocks for organic synthesis and find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest. Recent developments in the field of sustainable sulfone synthesis have been reviewed, and novel emerging technologies for a more sustainable sulfone synthesis and future directions have been discussed .

properties

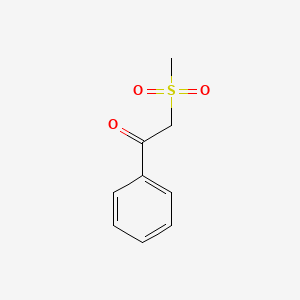

IUPAC Name |

1-ethylsulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZQMVYXYKDYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226600 | |

| Record name | Sulfone, ethyl p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7569-34-8 | |

| Record name | 1-(Ethylsulfonyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7569-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl p-tolyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007569348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-tolyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, ethyl p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-tolyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US48EZ4X2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.